molecular formula C17H18N2O4S2 B2378008 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine CAS No. 441740-59-6

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

Cat. No. B2378008
CAS RN: 441740-59-6
M. Wt: 378.46
InChI Key: YLWKYWCBXGEOFS-UHFFFAOYSA-N
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Description

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antiproliferative Activity

Compounds related to 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines. The presence of the nitro group on the thiazolidinone moiety was deemed important for this activity, particularly against carcinoma cell lines (Chandrappa et al., 2008).

Antimicrobial Activity

Linked heterocyclic compounds containing elements similar to 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specific moieties, such as 4-nitrophenyl, have been found to exhibit strong inhibitory activity (Reddy et al., 2010).

Potential in Anticancer Research

Derivatives of thiazolidine, a core structure in 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine, have been synthesized with a focus on anticancer properties. For instance, indapamide derivatives, with a structural resemblance to thiazolidines, have demonstrated proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).

Antihyperglycemic Potential

Thiazolidine derivatives have been evaluated as oral antihyperglycemic agents, showing effectiveness in lowering glucose and insulin in diabetic mouse models. This suggests the potential application of similar compounds in the management of diabetes (Wrobel et al., 1998).

Antioxidant and Urease Inhibition Activities

Some derivatives of thiazolidine, like 3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine, have shown strong antioxidant activities and potent urease inhibitory activities. These properties are crucial in the development of therapeutic agents for various diseases (Khan et al., 2010).

properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-12-3-8-16(13(2)11-12)25(22,23)18-9-10-24-17(18)14-4-6-15(7-5-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWKYWCBXGEOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

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